6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline - 916730-87-5

6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline

Catalog Number: EVT-1718180
CAS Number: 916730-87-5
Molecular Formula: C15H19N3O2
Molecular Weight: 273.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

For instance, the synthesis of 6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline, a structurally similar compound, involves a multi-step procedure starting from 2-amino-4,5-dimethoxybenzoic acid. [] This suggests that a similar approach, involving cyclization, chlorination, and substitution reactions, could be employed for synthesizing 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline.

Mechanism of Action

For example, a study highlighted the potential of a 6,7-dimethoxyquinazoline derivative as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). [] This inhibition suggests a potential role in disrupting angiogenesis, a crucial process in tumor growth and metastasis. Further research is needed to elucidate the precise mechanisms of action for this compound and its derivatives.

Applications

• Anti-cancer Agents:Several studies investigate the anti-cancer potential of 6,7-dimethoxyquinazoline derivatives. For instance, one study identifies 6,7-Dimethoxy-quinazolin-4-yl-amino-thiophene-2-carboxamides as potent inhibitors of VEGFR-1 and VEGFR-2. [] Another study demonstrates the significant antitumor and anti-angiogenic activity of a synthesized 4-anilino-6,7-dimethoxy quinazoline derivative. []

• Antibacterial Agents:A study explored the antibacterial activity of a 6,7-dimethoxytetrahydroisoquinoline derivative against eight bacterial pathogens, suggesting its potential as a lead for developing novel antibacterial agents. []

• Sigma-2 Receptor Ligands:One study focuses on a 6,7-dimethoxy-3,4-dihydroisoquinoline derivative, a highly selective sigma-2 receptor ligand exhibiting promising antinociceptive effects in vivo. [] This highlights the potential of these compounds in pain management research.

6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline

    Compound Description: This compound serves as a precursor in various synthetic pathways aimed at generating novel therapeutics. Research has focused on optimizing its synthesis to achieve higher yields and cost-effectiveness [].

    Relevance: This compound shares the core quinazoline structure with 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline, differing only in the nitrogen-containing heterocycle at the 4-position. Where the target compound has a piperidine ring, this analogue features a piperazine ring. This close structural similarity makes it highly relevant for comparative studies and potential derivatization strategies [].

6,7-Dimethoxy-4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-methylquinolin-1-ium Iodide

    Compound Description: Synthesized as a potential antiviral agent, specifically targeting coronaviruses, this compound represents a novel structural analog of existing drugs like chloroquine and hydroxychloroquine [].

    Relevance: This compound belongs to the quinoline class, closely related to the quinazoline family of 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline. Both structures share the 6,7-dimethoxy substitution pattern on the aromatic ring. Additionally, this compound features a piperazine moiety, albeit with a 4-(4-methoxyphenyl) substituent, at a position analogous to the piperidine ring in the target compound [].

3-{[6,7-Dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]methylidene}-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-one methanol monosolvate

    Compound Description: This complex alkaloid, whose crystal structure has been elucidated, provides insights into the three-dimensional arrangement and intermolecular interactions of quinazoline-containing molecules [].

    Relevance: This compound incorporates a quinazoline moiety within its larger structure, directly relating it to 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline. Studying its crystal structure, particularly the quinazoline portion, can offer valuable information about potential binding modes and interactions relevant to the target compound [].

6,7-Dimethoxy-quinazolin-4-yl-amino-thiophene-2-carboxamides

    Compound Description: This series of compounds displays potent inhibitory activity against vascular endothelial growth factor receptors 1 and 2 (VEGFR-1 and VEGFR-2), signifying potential as anti-angiogenic agents for cancer treatment [].

    Relevance: These compounds are based on the 6,7-dimethoxyquinazoline scaffold, identical to that of 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline. The key difference lies in the substitution at the 4-position, where this series features an amino-thiophene-2-carboxamide group. Their shared core structure and potent biological activity make them valuable for exploring structure-activity relationships relevant to the target compound [].

6,7-Dimethoxy-quinazolin-4-yl-amino-nicotinamides

    Compound Description: This class of compounds exhibits potent inhibitory activity against VEGFR-2, comparable to the known inhibitor ZD-6474. This highlights their potential as novel anti-angiogenic agents for cancer therapy [].

    Relevance: Similar to the previous example, these compounds are built upon the 6,7-dimethoxyquinazoline framework, aligning them structurally with 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline. The distinguishing feature is the presence of an amino-nicotinamide substituent at the 4-position. The potent VEGFR-2 inhibition exhibited by this series makes them intriguing for further investigation and comparison with the target compound [].

(E)-2-Benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound has demonstrated notable antibacterial activity against a range of pathogenic bacteria, including Bacillus cerus, Escherichia coli, and Pseudomonas aeruginosa. Its structure has been elucidated through X-ray crystallography and DFT studies [].

    Relevance: While this compound doesn't directly incorporate the quinazoline motif, its 6,7-dimethoxy-substituted aromatic ring and the presence of a tetrahydroisoquinoline unit make it structurally reminiscent of 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline. This similarity, along with its confirmed biological activity, presents it as a point of reference for exploring broader structural features that might influence activity profiles [].

1-(6,7-Dimethoxy-2-naphthyl)-1-(1H-imidazol-4-yl)-2-methylpropan-1-ol

    Compound Description: This racemic compound acts as a potent C17,20-lyase inhibitor, indicating potential application in disrupting steroid hormone biosynthesis [].

    Relevance: Though structurally distinct from 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline, this compound features a 6,7-dimethoxy substitution pattern on a naphthyl ring, highlighting the potential significance of this motif for biological activity across different scaffolds [].

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline

    Compound Description: This compound demonstrates high binding affinity for sigma-2 receptors with excellent subtype selectivity over sigma-1 receptors. It has shown promise as a potential positron emission tomography (PET) radiotracer for imaging sigma-2 receptors in the central nervous system [].

    Relevance: This compound features a 6,7-dimethoxy-substituted tetrahydroisoquinoline moiety, directly relating it to the core structure of 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline. This structural similarity makes it relevant for understanding the influence of different substituents on receptor binding and potential therapeutic applications [].

Methyl N-[3-(6,7-Dimethoxy-2-methylaminoquinazolin-4-yl)phenyl]terephthalamic Acid

    Compound Description: This compound displays PDE4 inhibitory activity, suggesting potential therapeutic applications in treating allergic diseases such as atopic dermatitis [].

    Relevance: Sharing the core 6,7-dimethoxyquinazoline structure with 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline, this compound highlights the versatility of the scaffold in targeting different therapeutic targets. The presence of a methylamino group at the 2-position and a substituted phenyl ring at the 4-position provides insights into potential modifications that could be explored for the target compound [].

N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140)

    Compound Description: CHMFL-KIT-8140 is a potent type II cKIT kinase inhibitor, demonstrating the ability to inhibit both the wild-type and the T670I gatekeeper mutant. This compound holds therapeutic potential for treating gastrointestinal stromal tumors (GISTs), particularly those resistant to existing therapies [].

    Relevance: Although structurally distinct from 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline, CHMFL-KIT-8140 incorporates a 6,7-dimethoxyquinoline unit, highlighting the presence and potential significance of this motif across diverse chemical scaffolds and therapeutic targets [].

3-[1-(6,7-Diethoxy-2-morpholinoquinazolin-4-yl)piperidin-4-yl]-1,6-dimethyl-2,4(1H,3H)-quinazolinedione Hydrochloride (KF24345)

    Compound Description: KF24345 acts as a novel adenosine uptake inhibitor, demonstrating potent and selective inhibition of equilibrative nucleoside transporters (ENTs). This compound shows promise as an anti-inflammatory agent by potentiating the actions of adenosine [].

Properties

CAS Number

916730-87-5

Product Name

6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline

IUPAC Name

6,7-dimethoxy-4-piperidin-4-ylquinazoline

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

InChI

InChI=1S/C15H19N3O2/c1-19-13-7-11-12(8-14(13)20-2)17-9-18-15(11)10-3-5-16-6-4-10/h7-10,16H,3-6H2,1-2H3

InChI Key

PMEHPKCVIFNEOB-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)C3CCNCC3)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)C3CCNCC3)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.